

Application Note: Comprehensive NMR Spectroscopic Analysis of 3-(4-Bromophenyl)-6-methylpyridazine

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Compound of Interest

Compound Name:	3-(4-Bromophenyl)-6-methylpyridazine
CAS No.:	100677-88-1
Cat. No.:	B2914546

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Abstract

This document provides a detailed guide for the complete structural elucidation of **3-(4-Bromophenyl)-6-methylpyridazine** using Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers in synthetic chemistry and drug development, this note outlines optimized protocols for sample preparation, data acquisition for 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) experiments, and a systematic approach to spectral interpretation. By integrating established NMR principles with advanced 2D correlation techniques, this guide serves as a robust framework for the unambiguous assignment of all proton and carbon resonances, ensuring high-fidelity structural verification.

Introduction: The Significance of Substituted Pyridazines

Pyridazine derivatives are a class of heterocyclic compounds that command significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2] The specific molecule, **3-(4-Bromophenyl)-6-methylpyridazine**, combines the pyridazine core with a bromophenyl substituent, making it a valuable intermediate for synthesizing more complex molecules through cross-coupling reactions. Accurate and complete structural characterization is a non-negotiable prerequisite for its use in drug discovery pipelines and materials science. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of its molecular structure in solution. This application note provides the theoretical basis and practical protocols to achieve this.

Predicted ^1H and ^{13}C NMR Spectral Features

A priori analysis of the molecular structure allows for the prediction of the NMR spectrum, a critical step in guiding the final assignment. The structure of **3-(4-Bromophenyl)-6-methylpyridazine** presents two distinct spin systems: the disubstituted pyridazine ring and the para-substituted bromophenyl ring, in addition to a methyl group.

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Molecular Structure and Numbering:

Figure 1: Structure and IUPAC numbering for **3-(4-Bromophenyl)-6-methylpyridazine**.

- ^1H NMR Spectrum: We anticipate five distinct signals. The two protons on the pyridazine ring (H-4, H-5) will appear as doublets due to coupling to each other. The four protons on the bromophenyl ring will appear as two distinct doublets (H-2'/6' and H-3'/5'), characteristic of a 1,4-disubstituted benzene ring. The methyl group protons (H-7) will be a singlet. The electron-withdrawing nature of the pyridazine ring will shift the bromophenyl protons downfield compared to bromobenzene.

- ¹³C NMR Spectrum: We expect to see nine unique carbon signals. The pyridazine ring will show four signals (C-3, C-4, C-5, C-6). The bromophenyl ring will also show four signals (C-1', C-2'/6', C-3'/5', C-4'). The methyl carbon (C-7) will appear far upfield. Quaternary carbons (C-3, C-6, C-1', C-4') will have lower intensities. The carbon attached to the bromine (C-4') will be significantly shifted, and its exact position can be confirmed with 2D NMR.[3][4]

Experimental Protocols

The following protocols are designed for a standard 400 MHz (or higher) NMR spectrometer.

Sample Preparation

High-quality data begins with meticulous sample preparation. The goal is a homogeneous solution free of particulate matter and paramagnetic impurities.[5]

- Weighing: Accurately weigh 10-15 mg of high-purity **3-(4-Bromophenyl)-6-methylpyridazine** into a clean, dry vial.[6]
- Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.
- Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[5][7] Briefly vortex or sonicate to ensure complete dissolution.
- Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any microparticulates, transfer the solution into a clean, dry 5 mm NMR tube.[8]
- Standard: The residual protio-solvent peak (e.g., CHCl₃ at δ 7.26 ppm) can be used for chemical shift calibration. Alternatively, a small amount of Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).
- Capping and Labeling: Securely cap the NMR tube and label it clearly.

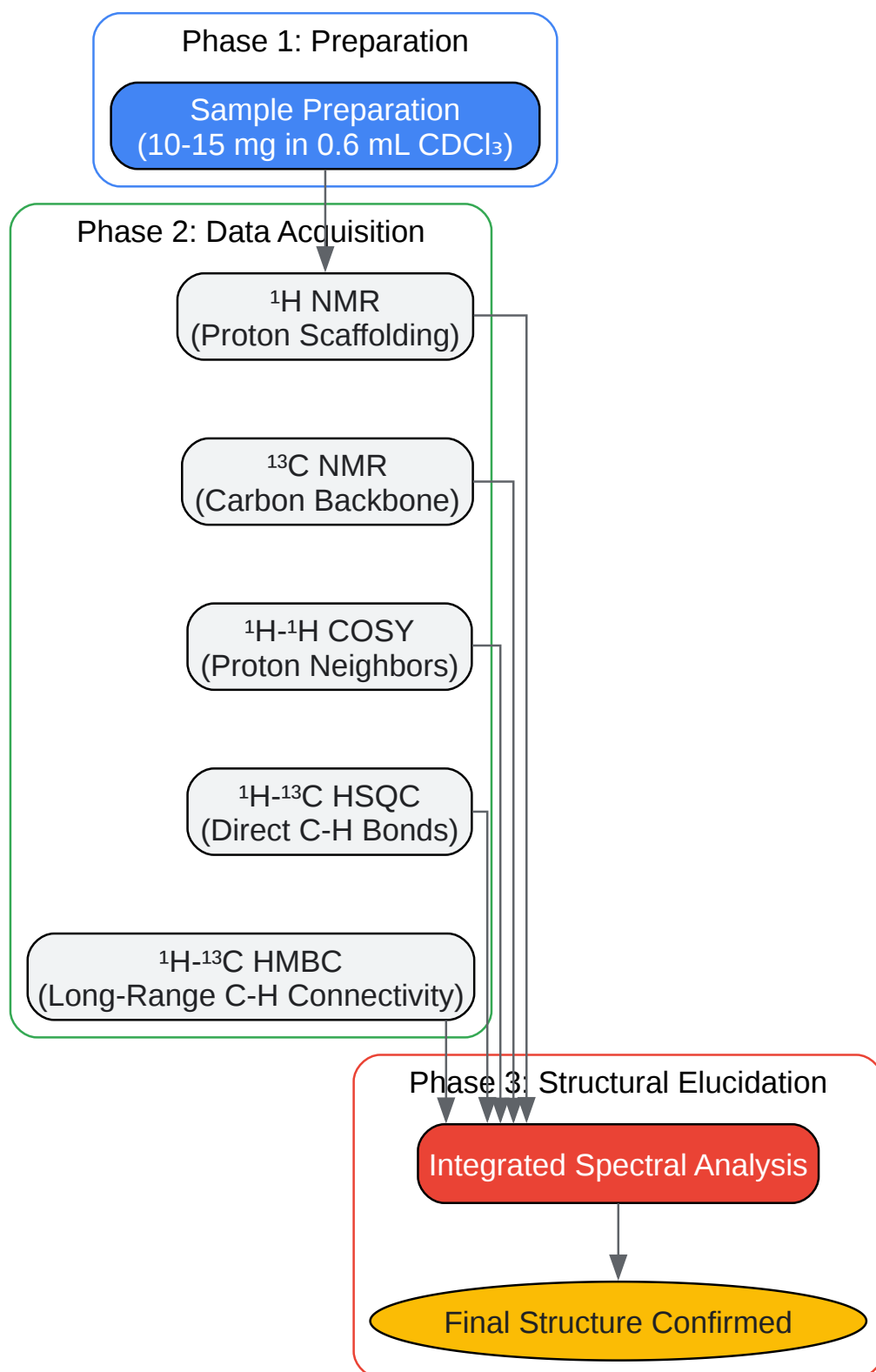
1D NMR Data Acquisition

These parameters provide a starting point and should be adjusted based on the specific instrument and sample concentration.

Parameter	¹ H Acquisition	¹³ C Acquisition	Rationale
Pulse Program	zg30	zgpg30	Standard one-pulse experiments; zgpg30 includes proton decoupling for ¹³ C.
Spectral Width	-2 to 12 ppm	-10 to 220 ppm	Encompasses the full expected range of chemical shifts.
Acquisition Time	~4 seconds	~1-2 seconds	Balances resolution with experimental time.
Relaxation Delay (D1)	2 seconds	5 seconds	A longer delay for ¹³ C ensures proper relaxation of quaternary carbons for better quantitative analysis.
Number of Scans	8-16	1024-4096	More scans are needed for the low-abundance ¹³ C nucleus to achieve a good signal-to-noise ratio.[9]
Temperature	298 K	298 K	Standard ambient temperature.

2D NMR Data Acquisition Workflow

2D NMR experiments are essential for unambiguously assigning the structure by revealing through-bond and through-space correlations.[10][11]



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Caption: NMR workflow for structural elucidation.

- ^1H - ^1H COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled (typically 2-3 bonds apart). This is crucial for identifying adjacent protons, such as H-4 and H-5 on the pyridazine ring.[\[12\]](#)[\[13\]](#)
- ^1H - ^{13}C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. This experiment definitively links the proton and carbon skeletons.[\[13\]](#)[\[14\]](#)
- ^1H - ^{13}C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is the key experiment for connecting molecular fragments and assigning quaternary carbons.[\[12\]](#)[\[14\]](#)

Data Processing and Spectral Interpretation

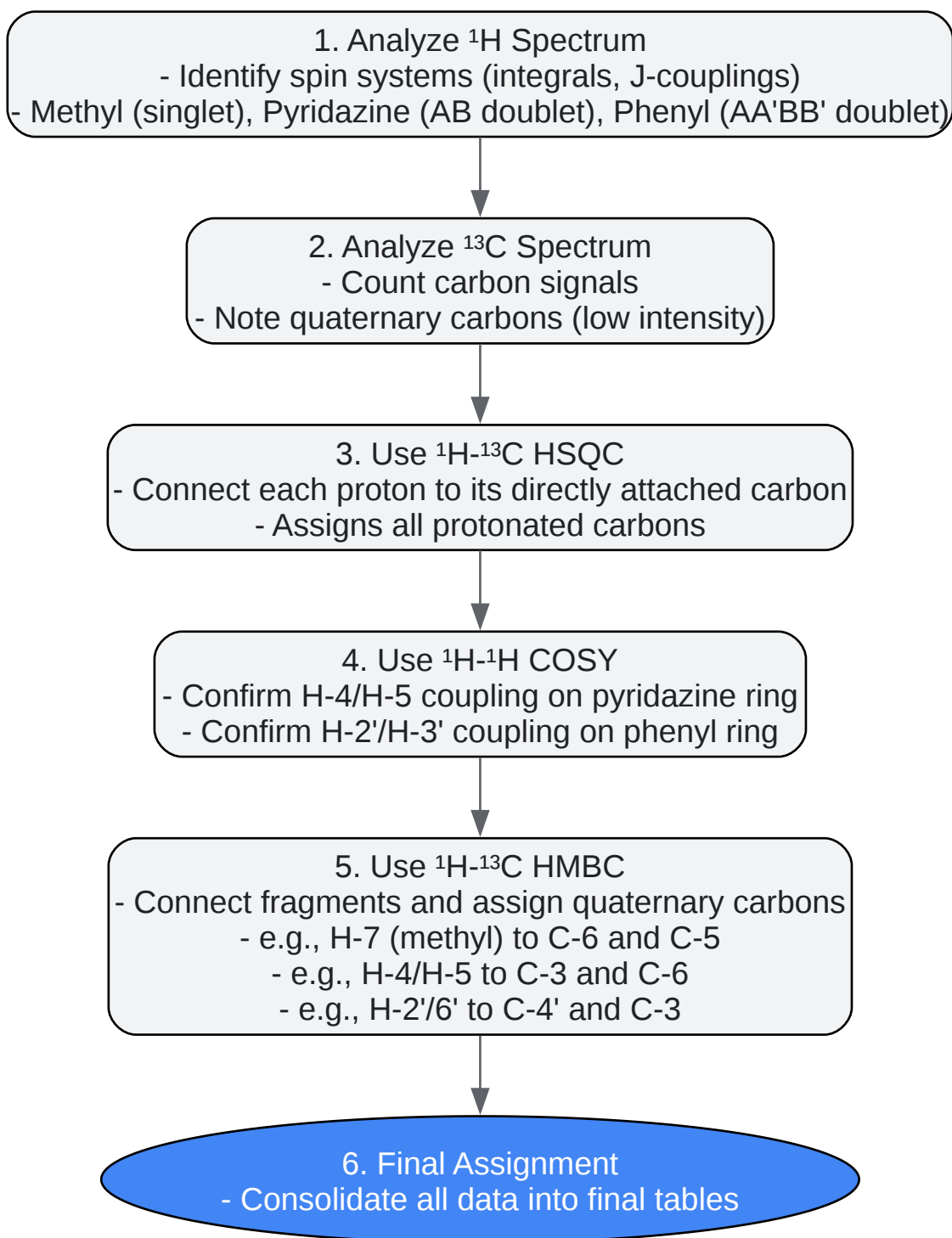
A systematic approach is required to assemble the final structure from the various NMR datasets.

Data Processing Steps

- Fourier Transform: Convert the acquired Free Induction Decay (FID) into a frequency-domain spectrum.
- Phasing: Manually or automatically adjust the phase of the spectrum so all peaks are purely absorptive and positive.
- Baseline Correction: Correct any distortions in the spectral baseline.
- Calibration: Reference the spectrum to the residual solvent peak (CDCl_3 : $\delta\text{H} = 7.26$ ppm, $\delta\text{C} = 77.16$ ppm).
- Integration (^1H only): Integrate the signals in the proton spectrum to determine the relative number of protons for each signal.

Step-by-Step Spectral Assignment

The logical flow of assignment leverages the strengths of each NMR experiment.



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Caption: Logical flow for NMR spectral assignment.

Table 1: Predicted ^1H NMR Data for **3-(4-Bromophenyl)-6-methylpyridazine** (400 MHz, CDCl_3)

Proton Label	Predicted δ (ppm)	Multiplicity	Coupling (J, Hz)	Assignment Rationale
H-5	~7.30 - 7.50	Doublet (d)	~9.0	Coupled to H-4. Shielded relative to H-4.
H-4	~7.70 - 7.90	Doublet (d)	~9.0	Coupled to H-5. Deshielded by proximity to the phenyl ring.
H-3', H-5'	~7.60 - 7.70	Doublet (d)	~8.5	Part of AA'BB' system. Coupled to H-2'/H-6'.
H-2', H-6'	~7.95 - 8.15	Doublet (d)	~8.5	Part of AA'BB' system. Deshielded by proximity to pyridazine ring.

| H-7 (-CH₃) | ~2.70 - 2.80 | Singlet (s) | - | No adjacent protons to couple with. |

Table 2: Predicted ¹³C NMR Data for **3-(4-Bromophenyl)-6-methylpyridazine** (101 MHz, CDCl₃)

Carbon Label	Predicted δ (ppm)	Assignment Rationale & HMBC Correlations
C-7 (-CH ₃)	~21 - 23	Highest field signal. Correlates to H-5 and H-4 in HMBC.
C-5	~122 - 125	Protonated carbon. Correlates to H-4 and H-7 in HMBC.
C-4	~126 - 129	Protonated carbon. Correlates to H-5 in HMBC.
C-4'	~125 - 128	Quaternary carbon attached to bromine. Correlates to H-2'/6' and H-3'/5' in HMBC.
C-3', C-5'	~132 - 134	Protonated carbon. Correlates to H-2'/6' in HMBC.
C-2', C-6'	~129 - 131	Protonated carbon. Correlates to H-3'/5' and H-4 in HMBC.
C-1'	~135 - 138	Quaternary carbon. Correlates to H-2'/6' and H-4 in HMBC.
C-3	~152 - 155	Quaternary carbon. Deshielded by N and phenyl ring. Correlates to H-4, H-5, H-2'/6' in HMBC.

| C-6 | ~159 - 162 | Quaternary carbon. Deshielded by N and methyl group. Correlates to H-4, H-5, and H-7 in HMBC. |

Note: Predicted chemical shifts are based on data for structurally related pyridazine and bromophenyl compounds and may vary slightly based on solvent and concentration.[3][4][15]

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a definitive and indispensable tool for the structural verification of **3-(4-Bromophenyl)-6-methylpyridazine**. The protocols and analytical workflow detailed in this application note offer a systematic and reliable method for achieving complete assignment of all ^1H and ^{13}C signals. This level of rigorous characterization is fundamental to ensuring the quality and identity of key intermediates in the fields of pharmaceutical research and materials science.

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